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molecular formula C7H6ClF3N2O B580495 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine CAS No. 156425-08-0

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine

Cat. No. B580495
M. Wt: 226.583
InChI Key: YSQAWXIJOLCDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759345B2

Procedure details

5-Chloro-2-nitro-4-trifluoromethoxy-phenylamine (180 g, 0.7 mol, 1.0 equiv.) was dissolved in dry DMF (1 L) and then 5% Pt/C containing 50.2% water (4.0 g) was added. The reaction solution was hydrogenated (50 psi) at room temperature for 16 hours. HPLC analysis indicated complete reaction. MS [M+H]+ found 225.2. The reaction solution was used on the next step without isolation.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([NH2:8])[CH:7]=1>CN(C=O)C.[Pt]>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][C:3]=1[O:12][C:13]([F:16])([F:14])[F:15]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)N)[N+](=O)[O-])OC(F)(F)F
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=CC1OC(F)(F)F)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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